molecular formula C21H22N2O6S B11478319 4-{2-(4-Methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

4-{2-(4-Methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1,3-oxazol-5-yl}morpholine

Cat. No.: B11478319
M. Wt: 430.5 g/mol
InChI Key: BJKDVSYYLLPCRL-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine is a complex organic compound that features a morpholine ring substituted with an oxazole ring, which is further substituted with methoxybenzenesulfonyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxybenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of Methoxyphenyl Group: This can be done through a coupling reaction, such as Suzuki-Miyaura coupling, using a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and alkylating agents.

Major Products

    Oxidation: Methoxybenzoic acid derivatives.

    Reduction: Methoxybenzenethiol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4-[4-(4-Methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxybenzenesulfonyl and methoxyphenyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]piperidine
  • 4-[4-(4-Methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]pyrrolidine

Uniqueness

4-[4-(4-Methoxybenzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its solubility, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N2O6S

Molecular Weight

430.5 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)-4-(4-methoxyphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C21H22N2O6S/c1-26-16-5-3-15(4-6-16)19-22-20(21(29-19)23-11-13-28-14-12-23)30(24,25)18-9-7-17(27-2)8-10-18/h3-10H,11-14H2,1-2H3

InChI Key

BJKDVSYYLLPCRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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